1-(3-(2,3-Dimethylphenoxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol
Description
1-(3-(2,3-Dimethylphenoxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol is a hindered piperidin-4-ol derivative characterized by a 2,3-dimethylphenoxy group attached via a 2-hydroxypropyl chain to a tetramethylpiperidine core. This structural framework is associated with diverse biological activities, particularly antiviral properties, as evidenced by analogs in the same chemical class .
Properties
IUPAC Name |
1-[3-(2,3-dimethylphenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO3/c1-14-8-7-9-18(15(14)2)24-13-17(23)12-21-19(3,4)10-16(22)11-20(21,5)6/h7-9,16-17,22-23H,10-13H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNHEOUUNGXVRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(CN2C(CC(CC2(C)C)O)(C)C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(2,3-Dimethylphenoxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amines and ketones.
Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via an alkylation reaction using a suitable alkylating agent.
Attachment of the Dimethylphenoxy Group: The dimethylphenoxy group can be attached through an etherification reaction, where a phenol derivative reacts with an alkyl halide.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(3-(2,3-Dimethylphenoxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce new functional groups.
Scientific Research Applications
1-(3-(2,3-Dimethylphenoxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have potential as a biochemical probe or in drug discovery.
Medicine: It could be investigated for its pharmacological properties and potential therapeutic uses.
Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(3-(2,3-Dimethylphenoxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol involves its interaction with molecular targets such as enzymes or receptors. The hydroxypropyl and phenoxy groups may play a role in binding to these targets, influencing biological pathways and exerting specific effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several derivatives of 2,2,6,6-tetramethylpiperidin-4-ol, differing primarily in the substituents attached to the hydroxypropyl chain. Key analogs and their properties are summarized below:
Table 1: Structural and Functional Comparison of Piperidin-4-ol Derivatives
Key Findings from Comparative Analysis
Antiviral Efficacy: AGI14 demonstrates superior inhibition of HBV replication compared to Entecavir, attributed to its interaction with the nuclear transcription factor Sp1, which suppresses HBV cccDNA synthesis . In contrast, the target compound’s 2,3-dimethylphenoxy group may confer distinct steric or electronic effects on Sp1 binding, though direct comparative data are lacking. AGI13’s 2-chlorophenoxy substituent correlates with lower antiviral potency but retains AG inhibitory activity, suggesting a trade-off between target selectivity and broad-spectrum enzyme inhibition .
Structure-Activity Relationships (SAR): Substituent Bulkiness: Bulky groups (e.g., 4-tert-butylcyclohexyloxy in AGI14) enhance interactions with hydrophobic pockets in transcription factors, while smaller substituents (e.g., 2-chlorophenoxy in AGI13) may reduce steric hindrance, favoring enzyme inhibition .
Mechanistic Divergence: Unlike AGI14, which targets Sp1, other analogs like hydroxyethyl tetramethylpiperidinol derivatives (e.g., from ) exhibit radical-scavenging properties, indicating structural flexibility for applications beyond virology (e.g., polymer stabilization or oxidation catalysis) .
Biological Activity
1-(3-(2,3-Dimethylphenoxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol is a complex organic compound with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H31NO3
- Molecular Weight : 329.46 g/mol
- CAS Number : Not explicitly provided in the search results.
The compound is believed to exert its biological effects through several mechanisms:
- Antioxidant Activity : The presence of the tetramethylpiperidine moiety suggests potential antioxidant properties, which may help in scavenging free radicals.
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in oxidative stress pathways.
- Cell Signaling Modulation : The compound may influence various signaling pathways related to cell survival and apoptosis.
Antioxidant Properties
Research indicates that derivatives of tetramethylpiperidine exhibit significant antioxidant activity. For example:
- A study demonstrated that nitroxides derived from this structure can scavenge superoxide radicals and inhibit lipid peroxidation .
Cytotoxic Effects
There is evidence suggesting that the compound may possess cytotoxic effects against certain cancer cell lines:
- In vitro studies have shown that related compounds can induce apoptosis in cancer cells, potentially through the modulation of oxidative stress .
Data Table: Summary of Biological Activities
Case Study 1: Antioxidant Efficacy
A study published in Biochemistry and Molecular Biology International highlighted the antioxidant capabilities of nitroxide derivatives similar to our compound. These derivatives were tested for their ability to protect against oxidative damage in cellular models, showing significant protective effects against oxidative stress-induced apoptosis.
Case Study 2: Cancer Cell Line Studies
Research conducted on various cancer cell lines demonstrated that compounds with similar structures could induce cell cycle arrest and apoptosis. The mechanism was linked to increased reactive oxygen species (ROS) levels leading to cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
